
5-alpha-Pregn-2-en-20-yn-17-beta-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-alpha-Pregn-2-en-20-yn-17-beta-ol is a synthetic steroid compound. It belongs to the class of pregnane steroids, which are characterized by their 21-carbon skeleton. This compound is notable for its unique structural features, including a double bond at the 2-position and an ethynyl group at the 20-position. These structural elements contribute to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-alpha-Pregn-2-en-20-yn-17-beta-ol typically involves multiple steps, starting from simpler steroid precursors. One common synthetic route includes the following steps:
Starting Material: The synthesis often begins with a steroid precursor such as pregnenolone.
Introduction of the Double Bond: The double bond at the 2-position can be introduced through dehydrogenation reactions using reagents like selenium dioxide.
Ethynylation: The ethynyl group at the 20-position is introduced via ethynylation reactions, often using acetylene derivatives under basic conditions.
Hydroxylation: The hydroxyl group at the 17-position is introduced through selective hydroxylation reactions, typically using oxidizing agents like osmium tetroxide.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using large-scale reactors, and employing continuous flow techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
5-alpha-Pregn-2-en-20-yn-17-beta-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the double bond to a single bond or reduce the hydroxyl group to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The ethynyl group can undergo substitution reactions, where it is replaced by other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and osmium tetroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), organometallic reagents (Grignard reagents).
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alkanes, alcohols.
Substitution: Halogenated steroids, organometallic derivatives.
Scientific Research Applications
5-alpha-Pregn-2-en-20-yn-17-beta-ol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex steroid compounds.
Biology: The compound is studied for its effects on cellular processes and its potential as a biochemical tool.
Medicine: Research explores its potential therapeutic uses, including hormone replacement therapy and contraceptive applications.
Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of 5-alpha-Pregn-2-en-20-yn-17-beta-ol involves its interaction with steroid hormone receptors. The compound binds to these receptors, modulating their activity and influencing gene expression. This can lead to various physiological effects, such as changes in metabolism, immune response, and reproductive functions. The specific molecular targets and pathways involved include the androgen receptor and the estrogen receptor, among others.
Comparison with Similar Compounds
Similar Compounds
5-alpha-Pregn-2-en-20-one: Similar structure but lacks the hydroxyl group at the 17-position.
5-alpha-Pregn-2-en-20-yn-17-alpha-ol: Similar structure but with a different stereochemistry at the 17-position.
5-alpha-Pregn-2-en-20-yn-17-beta-acetate: An ester derivative of the compound.
Uniqueness
5-alpha-Pregn-2-en-20-yn-17-beta-ol is unique due to its specific combination of structural features, including the double bond at the 2-position, the ethynyl group at the 20-position, and the hydroxyl group at the 17-position. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
3642-95-3 |
|---|---|
Molecular Formula |
C21H30O |
Molecular Weight |
298.5 g/mol |
IUPAC Name |
(5S,8R,9S,10S,13S,14S,17R)-17-ethynyl-10,13-dimethyl-1,4,5,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol |
InChI |
InChI=1S/C21H30O/c1-4-21(22)14-11-18-16-9-8-15-7-5-6-12-19(15,2)17(16)10-13-20(18,21)3/h1,5-6,15-18,22H,7-14H2,2-3H3/t15-,16-,17+,18+,19+,20+,21+/m1/s1 |
InChI Key |
CYJOYLQIRRWROZ-OGNRNXDYSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CC[C@@H]4[C@@]3(CC=CC4)C |
Canonical SMILES |
CC12CCC3C(C1CCC2(C#C)O)CCC4C3(CC=CC4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Phenyl-1-[4-(3-phenylphenyl)phenyl]prop-2-en-1-one](/img/structure/B15196254.png)
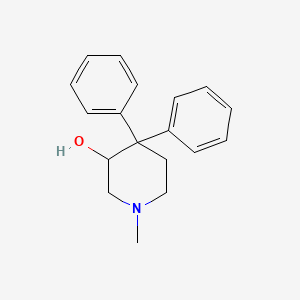
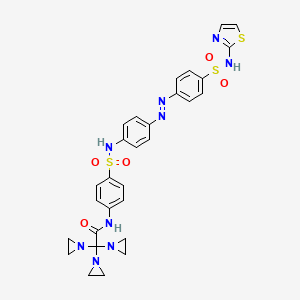
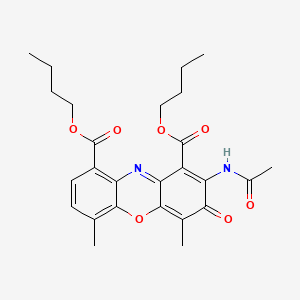
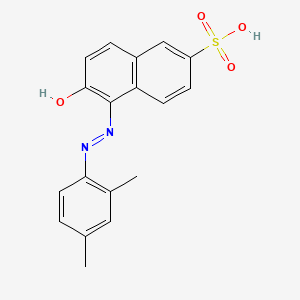
![[(2S,3R,4R,5S,6S)-6-[[(4aR,6R,7R,8R,8aS)-7-acetamido-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B15196295.png)
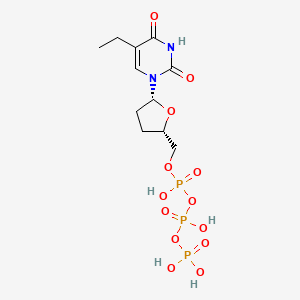
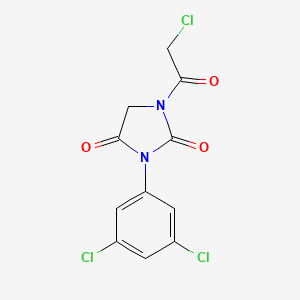
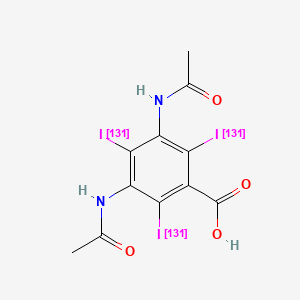

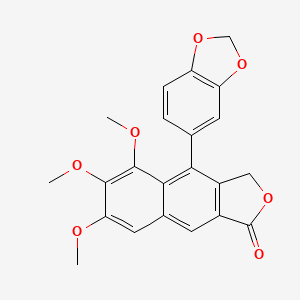
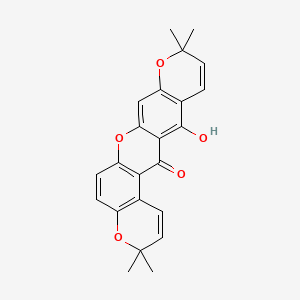
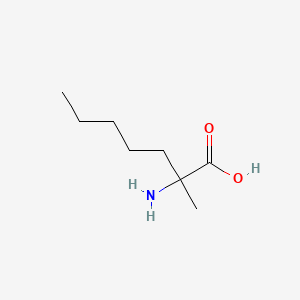
![trisodium;4-[[4-chloro-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-[[1-ethyl-6-hydroxy-4-methyl-2-oxo-5-(sulfonatomethyl)pyridin-3-yl]diazenyl]benzenesulfonate](/img/structure/B15196367.png)
